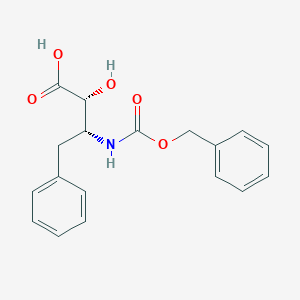

N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid

CAS No.: 62023-58-9

Cat. No.: VC3734470

Molecular Formula: C18H19NO5

Molecular Weight: 329.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62023-58-9 |

|---|---|

| Molecular Formula | C18H19NO5 |

| Molecular Weight | 329.3 g/mol |

| IUPAC Name | (2R,3R)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16-/m1/s1 |

| Standard InChI Key | JXJYTERRLRAUSF-HZPDHXFCSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C[C@H]([C@H](C(=O)O)O)NC(=O)OCC2=CC=CC=C2 |

| SMILES | C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid is a protected amino acid derivative with the CAS number 62023-58-9. It possesses a molecular formula of C18H19NO5 and a molecular weight of 329.3 g/mol. The IUPAC name for this compound is (2R,3R)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid, which accurately describes its structural components and stereochemical configuration. The compound features a benzyloxycarbonyl (Cbz) group that serves as a protecting group for the amino functionality of the parent molecule, (2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid.

The structure of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid incorporates several key functional groups that define its chemical behavior and applications. These include a carboxylic acid group, a secondary alcohol (hydroxyl) functionality, a protected amine, and two phenyl rings - one from the parent compound's backbone and another from the Cbz protecting group. These functional groups collectively contribute to the compound's utility in various chemical and biochemical applications.

Stereochemical Configuration

The stereochemical configuration of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid is critical to its biological activity and synthetic utility. The compound contains two stereogenic centers, at positions 2 and 3, both with the R configuration as indicated in the name. This specific stereochemistry differs from related compounds such as the (2R,3S) isomer, which has different biological properties and applications .

Stereochemistry plays a crucial role in the biological activity of this compound and its derivatives. The (2R,3R) configuration is particularly important for interactions with biological targets and potential pharmaceutical applications. This stereochemical specificity ensures proper spatial orientation of functional groups for optimal interaction with enzymes, receptors, or other biological molecules.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid is largely defined by its functional groups and the presence of the Cbz protecting group. The carboxylic acid moiety can participate in esterification, amidation, and decarboxylation reactions, while the hydroxyl group can undergo oxidation, esterification, and etherification. The Cbz-protected amine is relatively stable under various reaction conditions but can be selectively deprotected using hydrogenolysis (typically with H2 and palladium catalyst) or strong acids.

The primary purpose of the Cbz protection is to prevent unwanted reactions at the amine position during synthetic transformations targeting other functional groups in the molecule. This selective reactivity control is essential in multi-step synthetic pathways common in pharmaceutical development and complex organic synthesis.

Synthesis and Production

Synthetic Pathways

The synthesis of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid typically involves the protection of the amino group of (2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid with a benzyloxycarbonyl group. This protection reaction is a critical step in preventing unwanted side reactions during subsequent chemical transformations. The general synthetic approach involves treating the parent amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions to facilitate the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate.

The stereochemistry of the parent compound must be carefully preserved during the protection step to maintain the desired (2R,3R) configuration. This stereospecificity is crucial for the biological activity and pharmaceutical applications of the final compound and its derivatives.

Protection Mechanisms

The benzyloxycarbonyl (Cbz) group serves as an important protecting group in organic synthesis, particularly for amine functionalities. The mechanism of Cbz protection involves the reaction of the amine with benzyl chloroformate, resulting in the formation of a carbamate linkage. This carbamate structure effectively masks the reactivity of the amine while allowing for selective reactivity at other functional groups in the molecule.

The value of the Cbz protecting group lies in its stability under various reaction conditions and its selective removal methods. Unlike some other protecting groups, Cbz is stable under basic conditions and moderately acidic environments, making it versatile for multi-step syntheses. Deprotection typically occurs through catalytic hydrogenolysis or treatment with strong acids, providing flexibility in synthetic design.

Applications and Research Findings

Pharmaceutical Applications

N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid serves as a key building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions. The protected amino acid structure provides a versatile intermediate for further functionalization while maintaining the critical stereochemical configuration essential for biological activity. This makes it valuable in the development of complex drug molecules that require precise spatial arrangements of functional groups.

The pharmaceutical relevance of this compound extends to its role in creating molecular libraries for drug discovery programs. By serving as a scaffold with well-defined stereochemistry, it provides a foundation for generating diverse compounds that can be screened for biological activity against various therapeutic targets.

Comparative Analysis with Related Compounds

Relationship with Parent Compound

N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid is directly derived from its parent compound, (2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid, through the addition of the Cbz protecting group. The parent compound (without Cbz protection) is documented in chemical databases with properties that differ from the protected version. The hydrochloride salt of the parent compound, for instance, has a molecular weight of 231.67 g/mol, compared to 329.3 g/mol for the Cbz-protected version .

The physical and chemical properties of the parent compound provide insights into the behavior of the Cbz-protected derivative. For example, the parent compound's hydrochloride salt has 4 hydrogen bond donors and 4 hydrogen bond acceptors, with 4 rotatable bonds . The Cbz protection modifies these properties by reducing hydrogen bond donation capacity at the amine while increasing the molecule's hydrophobicity and molecular weight.

Comparison with Stereoisomers

The stereochemistry of N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid distinguishes it from related stereoisomers such as the (2R,3S) variant. The (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid differs in the configuration at the C3 position . This stereochemical difference can significantly impact biological activity and pharmaceutical applications, as small changes in spatial arrangement can dramatically alter how molecules interact with biological targets.

The comparison between different stereoisomers highlights the importance of stereochemical control in the synthesis and application of these compounds. Each stereoisomer may exhibit unique biological activities or serve distinct synthetic purposes, emphasizing the value of stereoselective synthetic approaches in pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume